molecular formula C13H22OSi B1601705 Triethyl(phenoxymethyl)silane CAS No. 58892-22-1

Triethyl(phenoxymethyl)silane

Cat. No.: B1601705
CAS No.: 58892-22-1
M. Wt: 222.4 g/mol
InChI Key: LVEARMMPWJEXRC-UHFFFAOYSA-N
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Description

Triethyl(phenoxymethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a phenoxymethyl group. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis due to their unique chemical properties. The phenoxymethyl group imparts specific reactivity patterns to the molecule, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(phenoxymethyl)silane typically involves the reaction of phenoxymethyl chloride with triethylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

PhOCH2Cl+Et3SiHPhOCH2SiEt3+HCl\text{PhOCH}_2\text{Cl} + \text{Et}_3\text{SiH} \rightarrow \text{PhOCH}_2\text{SiEt}_3 + \text{HCl} PhOCH2​Cl+Et3​SiH→PhOCH2​SiEt3​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Triethyl(phenoxymethyl)silane undergoes various chemical reactions, including:

    Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: The silicon-hydrogen bond in this compound can participate in hydrosilylation reactions, reducing carbonyl compounds to alcohols.

    Substitution: The phenoxymethyl group can be substituted with other nucleophiles, leading to the formation of diverse organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrosilylation reactions often use catalysts such as platinum or rhodium complexes.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Corresponding alcohols from carbonyl compounds.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Triethyl(phenoxymethyl)silane has found applications in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which Triethyl(phenoxymethyl)silane exerts its effects is primarily through the formation of stable silicon-carbon bonds. The silicon atom in the compound can act as a hydride donor in reduction reactions, facilitating the conversion of carbonyl compounds to alcohols. Additionally, the phenoxymethyl group can participate in various chemical transformations, providing a versatile platform for the synthesis of diverse organic compounds.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(phenoxymethyl)silane: Similar structure but with three methyl groups instead of ethyl groups.

    Triethylsilane: Lacks the phenoxymethyl group, making it less reactive in certain transformations.

    Phenoxy(trimethyl)silane: Contains a trimethylsilyl group instead of triethylsilyl, affecting its reactivity and applications.

Uniqueness

Triethyl(phenoxymethyl)silane is unique due to the combination of the triethylsilyl group and the phenoxymethyl group. This combination imparts specific reactivity patterns that are not observed in other similar compounds. The presence of the phenoxymethyl group allows for selective transformations, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

triethyl(phenoxymethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22OSi/c1-4-15(5-2,6-3)12-14-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEARMMPWJEXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502179
Record name Triethyl(phenoxymethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58892-22-1
Record name Triethyl(phenoxymethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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